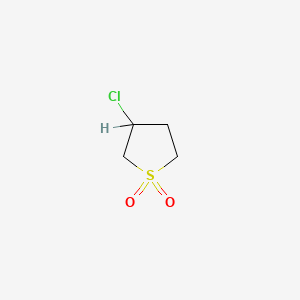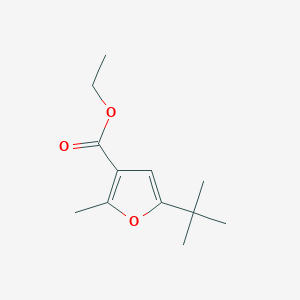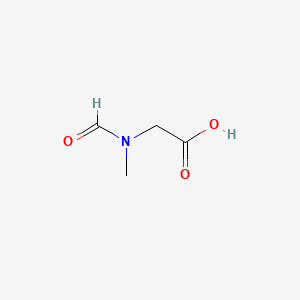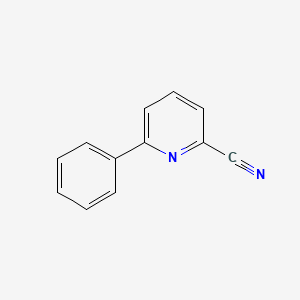
2-Cyano-6-phenylpyridine
Vue d'ensemble
Description
2-Cyano-6-phenylpyridine is a chemical compound with the molecular formula C12H8N2 . It’s a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of this compound involves several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C12H8N2 . It’s a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds :
- Dyachenko and Chernega (2005) discussed the synthesis of 4-Aryl-3-cyano-6-phenylpyridine-2(1H)-thiones, which are crucial in creating 2-alkylthiopyridines, thieno[2,3-b]pyridines, and 1,4-di(pyridin-2-ylthio)butane. This synthesis involves the condensation of arylmethylenecyanothioacetamides with benzoyl-1,1,1-trifluoroacetone (Dyachenko & Chernega, 2005).
Synthesis and Biological Activities of Gold Complexes :
- Fan et al. (2003) synthesized a series of new 2-phenylpyridine Au(III) complexes with various thiolate ligands, which were more cytotoxic than cisplatin against certain human leukemia and mouse tumor cell lines (Fan et al., 2003).
Anti-tumor Activity of Pyridine Derivatives :
- Zhang et al. (2011) synthesized novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives that displayed significant anti-tumor activity against various cell lines. Some compounds showed remarkably higher activity than the reference drug MX-58151 (Zhang et al., 2011).
Polymorphic Study and Anti-inflammatory Activity :
- Rai et al. (2016) conducted a study on 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile and its polymorphs, revealing significant anti-inflammatory activity in vivo (Rai et al., 2016).
Copper-mediated Selective Cyanation :
- Jinho Kim et al. (2012) developed a copper-mediated regioselective cyanation of indoles and 2-phenylpyridines, which is significant for its broad substrate scope, high functional group tolerance, and excellent regioselectivity (Jinho Kim et al., 2012).
Photophysical Properties and Redox Behavior of Iridium Complexes :
- Neve et al. (1999) explored the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, which are important in the study of luminescence and electrochemical properties (Neve et al., 1999).
Quantitative Analysis of Carnitine :
- Nakaya et al. (1996) utilized α,β-Unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for the quantitative analysis of carnitine (Nakaya et al., 1996).
Safety and Hazards
Orientations Futures
Cyanopyridines are reduced at low potentials in organic solvents and are therefore a promising class of molecules for anolytes for nonaqueous redox-flow batteries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-6-phenylpyridine is the enzyme glucose oxidase from Aspergillus niger . This enzyme plays a crucial role in the oxidation of D-glucose by O2 into the corresponding lactone .
Mode of Action
This compound, specifically its derivatives, behave as noncompetitive inhibitors of glucose oxidase The binding changes the enzyme’s shape and prevents the substrate from attaching to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of glucose oxidase affects the biochemical pathway of glucose oxidation. In the presence of this compound, the oxidation of D-glucose by O2 into the corresponding lactone is inhibited . This could potentially disrupt energy production, as glucose oxidation is a critical step in cellular respiration.
Result of Action
The primary result of this compound’s action is the inhibition of glucose oxidase activity. This inhibition could potentially disrupt glucose metabolism, leading to a decrease in energy production . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to inhibit glucose oxidase . For example, changes in pH and temperature can alter the compound’s structure and, consequently, its ability to bind to and inhibit the enzyme .
Analyse Biochimique
Biochemical Properties
The compound is known for its structure, melting point, boiling point, density, molecular formula, and molecular weight .
Cellular Effects
Some studies suggest that similar compounds may have an impact on cellular processes
Molecular Mechanism
While some studies have explored the synthesis routes of the compound
Propriétés
IUPAC Name |
6-phenylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQAFNZYVRBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376763 | |
| Record name | 2-CYANO-6-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-47-9 | |
| Record name | 2-CYANO-6-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)
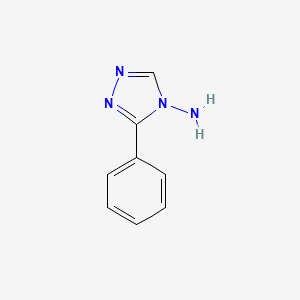


![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)
![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)

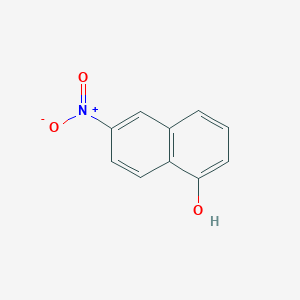
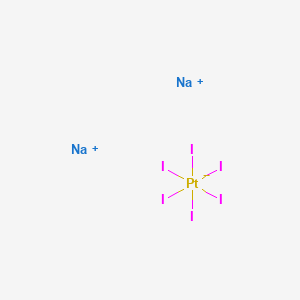
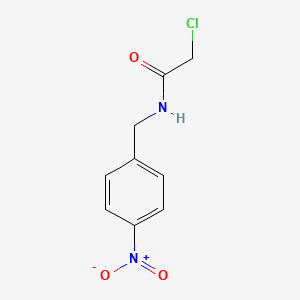
![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)
